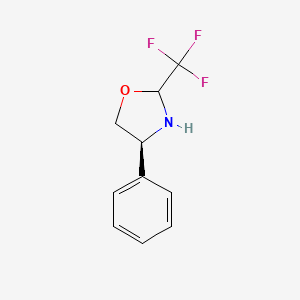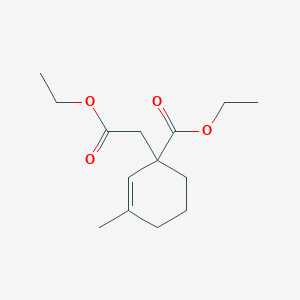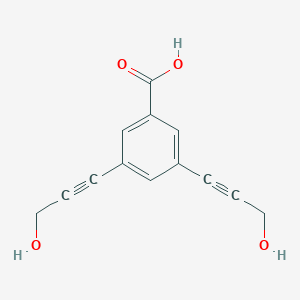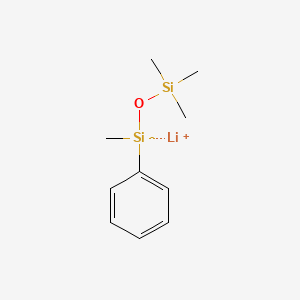
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group This compound features a butylamino group and a morpholinyl group attached to the but-2-en-1-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation reaction between a butylamine derivative and a morpholine derivative in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the laboratory synthesis can be scaled up for industrial production, with additional considerations for safety and environmental impact.
化学反应分析
Types of Reactions
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.
Substitution: The amino and morpholinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
科学研究应用
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s enone structure allows it to participate in Michael addition reactions, which can lead to the formation of covalent bonds with nucleophiles in biological molecules. This interaction can affect various cellular pathways and processes.
相似化合物的比较
Similar Compounds
3-(Butylamino)-1-(piperidin-4-yl)but-2-en-1-one: Similar structure with a piperidine ring instead of a morpholine ring.
3-(Butylamino)-1-(pyrrolidin-4-yl)but-2-en-1-one: Similar structure with a pyrrolidine ring instead of a morpholine ring.
3-(Butylamino)-1-(thiomorpholin-4-yl)but-2-en-1-one: Similar structure with a thiomorpholine ring instead of a morpholine ring.
Uniqueness
3-(Butylamino)-1-(morpholin-4-yl)but-2-en-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The morpholine ring can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
827574-16-3 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
3-(butylamino)-1-morpholin-4-ylbut-2-en-1-one |
InChI |
InChI=1S/C12H22N2O2/c1-3-4-5-13-11(2)10-12(15)14-6-8-16-9-7-14/h10,13H,3-9H2,1-2H3 |
InChI 键 |
ILLXQEPWMAABNW-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=CC(=O)N1CCOCC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


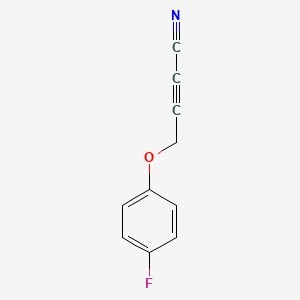

![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
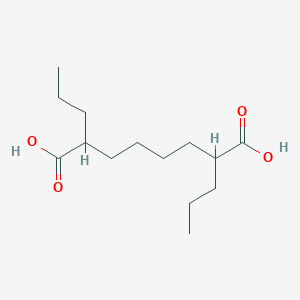
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
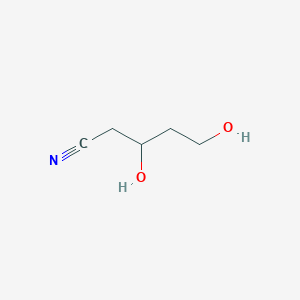
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)
